![molecular formula C11H11N3OS B386470 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide CAS No. 166113-78-6](/img/structure/B386470.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide” is a chemical compound of interest in scientific research due to its potential applications in various fields. It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine , which are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . The use of 1,2-dibromoethane as an alkylating agent makes it possible to synthesize 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) .Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The molecular weight of the compound is 233.29g/mol.Chemical Reactions Analysis
According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.29g/mol. The IR spectrum shows a peak at 2218 cm-1, corresponding to the C≡N bond . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Antitumor Activity
Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, showing promising inhibitory effects on different cell lines, suggesting potential antitumor applications. These compounds, including cyclopenta[b]thiophene and pyrimidine derivatives, demonstrated significant inhibitory activity, with some being comparable to known anticancer drugs (Albratty, El-Sharkawy, & Alam, 2017).
Antimicrobial Applications
New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized with potential use as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showcasing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Heterocyclic Synthesis
Compounds related to "2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide" have been used in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, contributing to the development of new chemical entities with potential pharmacological activities (Elgemeie, Elfahham, & Nabey, 1988).
Removal of S‐Cysteine Protection
2-Pyridine sulfenyl chloride, a compound related to the specified chemical, has been used for deprotecting and activating the mercapto-group of cysteine and cysteine-peptides, which is crucial in the formation of disulfide bonds. This process is significant in peptide and protein synthesis, with applications in developing therapeutic peptides (Castell & Tun-kyi, 1979).
Anticancer Activity
2-Cyano-N-furan-2-ylmethyl derivatives, including those related to the specified compound, have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown potent and selective cytotoxic effects against leukemia cell lines, demonstrating their potential in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields, given its structural similarity to alkaloids and other biologically active compounds . Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.
properties
IUPAC Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-5-8-4-7-2-1-3-9(7)14-11(8)16-6-10(13)15/h4H,1-3,6H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPPLOJIYNVXMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163239 |
Source


|
| Record name | 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166113-78-6 |
Source


|
| Record name | 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166113-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

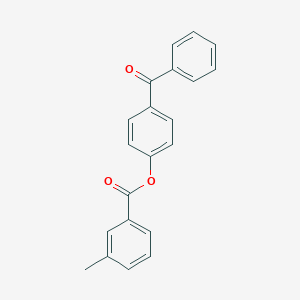
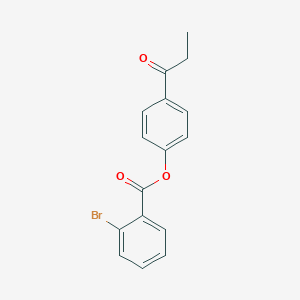
![2-Methyl-3-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B386389.png)
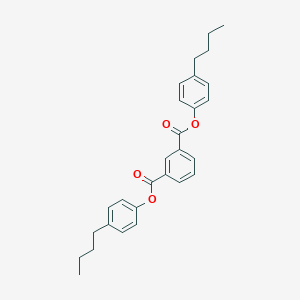
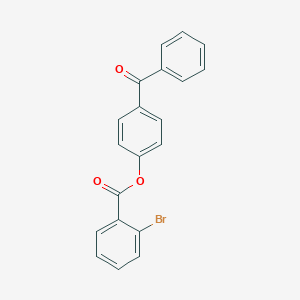
![5-[(3-Methylbenzoyl)oxy]-1-naphthyl 3-methylbenzoate](/img/structure/B386394.png)
![[2-[(E)-(dimethylhydrazinylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B386397.png)

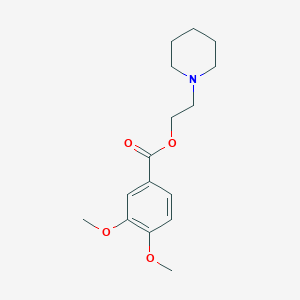
![3-[(2,5-Dichloroanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386402.png)
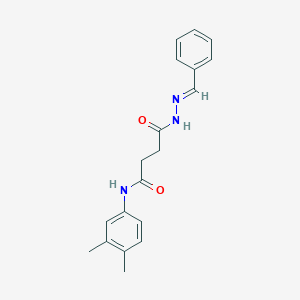
![4-[2-(4-chlorobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386406.png)
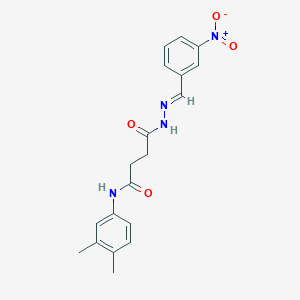
![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386409.png)